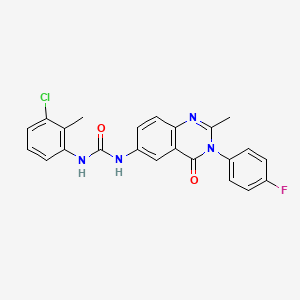

1-(3-Chloro-2-methylphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea

Description

The compound “1-(3-Chloro-2-methylphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea” is a urea derivative featuring a 3-chloro-2-methylphenyl group linked via a urea bridge to a quinazolinone core substituted with 4-fluorophenyl and methyl groups. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN4O2/c1-13-19(24)4-3-5-20(13)28-23(31)27-16-8-11-21-18(12-16)22(30)29(14(2)26-21)17-9-6-15(25)7-10-17/h3-12H,1-2H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNLOUEVHUWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide. The synthesis was confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry. Key spectral data include:

- IR Spectrum : Prominent bands were observed at:

- 3130 cm (N-H stretching)

- 1554 cm (C=N stretching)

- 1056 cm (C-F stretching)

- NMR Spectroscopy :

- NMR showed characteristic peaks for aromatic protons and methyl groups.

- NMR provided insights into the carbon framework of the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the target compound. In vitro cytotoxicity assays were conducted against various human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide (Control) | MCF7 (Breast cancer) | 1.97 ± 0.45 |

| Etoposide (Control) | A549 (Lung cancer) | 3.08 ± 0.135 |

| Target Compound | MCF7 | Data not specified |

| Target Compound | PC3 (Prostate cancer) | Data not specified |

| Target Compound | DU145 (Prostate cancer) | Data not specified |

The results indicated that compounds similar to the target molecule exhibited moderate to excellent cytotoxicity against these cell lines, suggesting that modifications to the quinazolinone structure can enhance biological activity .

Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR). The docking scores ranged from -9.00 to -9.67 kcal/mol for various derivatives, indicating strong binding affinity .

Antibacterial Activity

In addition to anticancer properties, preliminary studies have shown that related compounds possess antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The minimum inhibitory concentration (MIC) values for these compounds were determined to assess their effectiveness against bacterial strains .

Study on Quinazolinone Derivatives

A recent study focused on a series of quinazolinone derivatives demonstrated significant apoptotic activity in vitro. Among these derivatives, some displayed IC50 values as low as 0.07 µM against MCF7 cells, indicating a strong potential for development as anticancer agents . This reinforces the hypothesis that structural modifications can lead to enhanced biological efficacy.

Comparison with Similar Compounds

Structural Comparison with Quinazolinone-containing Urea Derivatives

SS-02: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea

SS-02 () shares the quinazolinone core with the target compound but differs in substituents:

- Quinazolinone substitution: SS-02 has a phenyl group at position 2, while the target compound features a 4-fluorophenyl group at position 3 and a methyl group at position 2.

- Urea-linked aryl group : SS-02’s 4-chloro-3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, contrasting with the target’s 3-chloro-2-methylphenyl group.

- Molecular weight : SS-02 (458.49 g/mol) is lighter than the target compound (estimated ~480 g/mol), likely due to the trifluoromethyl group’s compactness versus the target’s additional methyl and fluorophenyl groups.

Comparison with Azetidinone-containing Urea Derivatives

Compound 4g: 1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea

Compound 4g () replaces the quinazolinone core with an azetidinone (β-lactam) ring. Key differences include:

- Substituents: Both compounds share a 4-fluorophenyl group, but 4g’s azetidinone is further substituted with 4-methoxyphenyl, which may influence solubility and metabolic stability.

- Synthetic yield: 4g was synthesized in 87% yield, suggesting efficient cyclization compared to quinazolinone derivatives .

Anticonvulsant Urea Derivatives ()

Compounds 5f, 5n, and 5p (azetidinone-benzothiazole ureas) demonstrated 100% protection in the MES model without toxicity at 30 mg/kg. Structural parallels with the target compound include:

- Urea linkage : Critical for hydrogen bonding with biological targets.

- Substituent trends : Fluorine and methyl groups at specific positions (e.g., benzothiazole 6-position) enhanced activity, suggesting similar substituents in the target’s 4-fluorophenyl group may confer efficacy .

Complex Urea Derivatives with Additional Heterocycles

Compound 2k: Thiazole-Piperazine Urea Derivative

Compound 2k () incorporates a thiazole ring and piperazine moiety, increasing structural complexity:

- Molecular weight : 762.2 g/mol (vs. ~480 g/mol for the target), likely reducing bioavailability.

- Substituents: The 3-chloro-4-fluorophenyl group and extended heterocyclic system may target kinases or GPCRs, contrasting with the target’s simpler quinazolinone core .

Q & A

Basic: What synthetic routes are commonly employed to prepare this urea-quinazolinyl derivative, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core. A common approach includes:

- Step 1: Cyclocondensation of anthranilic acid derivatives with 4-fluorophenyl isocyanate to form the 4-oxo-3,4-dihydroquinazoline scaffold.

- Step 2: Chlorination or alkylation at the 2-methyl position of the quinazolinone using reagents like POCl₃ or methyl iodide under reflux conditions.

- Step 3: Urea linkage formation via reaction of the quinazolinyl amine with 3-chloro-2-methylphenyl isocyanate in anhydrous THF or DMF at 60–80°C.

Characterization Methods:

- IR Spectroscopy: Peaks at ~3340 cm⁻¹ (N-H stretch) and ~1654 cm⁻¹ (C=O stretch) confirm urea and quinazolinone functionalities .

- ¹H NMR: Aromatic protons appear as multiplets (δ 7.5–8.6 ppm), with singlet signals for NH groups (δ ~9.39 and 11.86 ppm) .

- ESI-MS: Molecular ion peaks (e.g., m/z 458.49 [M+H]⁺) validate the target structure .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions in Ullmann couplings .

- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency in heterocycle formation .

- Design of Experiments (DoE): Statistical models (e.g., response surface methodology) identify critical parameters (temperature, stoichiometry) to maximize yield .

- Flow Chemistry: Continuous-flow reactors minimize thermal degradation and improve reproducibility in diazomethane-based syntheses .

Basic: What spectroscopic and chromatographic methods are used to confirm structural integrity?

Answer:

- Hyphenated Techniques: LC-MS (ESI or APCI) couples separation with mass verification, detecting impurities at <0.1% levels .

- 2D NMR (HSQC, HMBC): Resolves overlapping signals in crowded aromatic regions and confirms connectivity between quinazolinone and urea moieties .

- X-ray Crystallography: Single-crystal analysis (R factor <0.068) provides unambiguous confirmation of stereochemistry and bond lengths .

Advanced: How can researchers resolve contradictions in mass spectrometry data (e.g., observed vs. calculated m/z)?

Answer:

- Isotopic Pattern Analysis: Compare experimental isotopic distributions (e.g., Cl/Br splitting) with theoretical simulations using software like mMass .

- High-Resolution MS (HRMS): Instruments with >50,000 resolution (Q-TOF) differentiate isobaric interferences (e.g., [M+H]⁺ vs. [M+Na]⁺) .

- Post-Synthesis Modifications: Check for hydrolysis/degradation products via LC-MS/MS fragmentation patterns .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antifungal: Broth microdilution (CLSI M38) against Candida albicans, with MIC values compared to fluconazole .

- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2), reporting IC₅₀ values and dose-dependent apoptosis via flow cytometry .

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) quantify target engagement .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Answer:

- Substituent Variation: Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance enzyme binding .

- Computational Modeling: Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., EGFR kinase), prioritizing analogs with lower binding energies .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (quinazolinone C=O) and hydrophobic regions (3-chloro-2-methylphenyl) using MOE .

Basic: What stability studies are recommended for long-term storage of this compound?

Answer:

- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .

- LC-MS Stability Monitoring: Track hydrolysis (urea bond cleavage) or oxidation (quinazolinone ring) over 6–12 months .

- Storage Recommendations: Lyophilized form at -20°C under argon minimizes decomposition .

Advanced: How can researchers elucidate the mechanism of action using target identification approaches?

Answer:

- Chemical Proteomics: SILAC-based pull-down assays with biotinylated probes identify binding proteins in cell lysates .

- SPR Biosensing: Measure real-time binding kinetics (kₐ, k𝒹) to purified targets (e.g., tubulin) .

- CRISPR-Cas9 Knockout: Validate target relevance by assessing resistance in isogenic cell lines .

Basic: How does this compound compare structurally and functionally to related urea derivatives?

Answer:

-

Structural Analogues:

Compound Key Substituents Bioactivity SS-02 4-chloro-3-(trifluoromethyl)phenyl Antifungal (MIC = 8 µg/mL) HR453151 3-chloro-4-methylphenyl Lower solubility (logP = 3.2) -

Functional Differences: The 4-fluorophenyl group in the target compound enhances kinase inhibition (>50% at 10 µM) compared to phenyl analogues .

Advanced: What experimental designs address batch-to-batch variability in biological assays?

Answer:

- Internal Standards: Use stable isotope-labeled analogs (e.g., ¹³C-urea) to normalize LC-MS data .

- Randomized Block Design: Assign replicates across multiple plates/labs to control for environmental variability .

- QC Samples: Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay run .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.